molecular formula C19H23NO2S B2913459 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide CAS No. 1203287-51-7

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2913459
CAS No.: 1203287-51-7
M. Wt: 329.46
InChI Key: JINHUPZPCJOIGW-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound featuring a thiophene ring, a tetrahydro-2H-pyran ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the tetrahydro-2H-pyran ring, and finally the attachment of the acetamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the correct formation of each ring structure.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving thiophene derivatives.

  • Industry: It can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)acetamide

  • N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyl)acetamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of the thiophene ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15-4-2-5-16(12-15)13-18(21)20-14-19(7-9-22-10-8-19)17-6-3-11-23-17/h2-6,11-12H,7-10,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINHUPZPCJOIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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